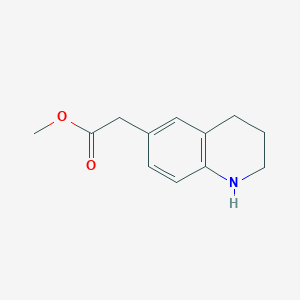

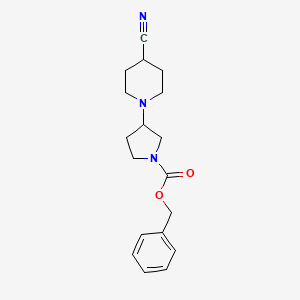

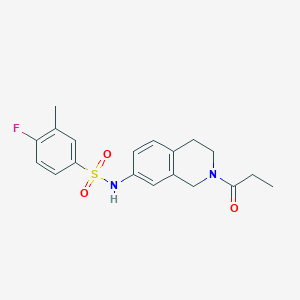

tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step synthetic routes starting from readily available materials. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution steps with an overall yield of 20.2% (Wang et al., 2015). Although this specific route does not directly apply to tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate, it illustrates the complexity and the synthetic strategies that might be employed in its preparation.

Molecular Structure Analysis

Structural characterization of similar compounds, such as tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, through NMR and single-crystal X-ray diffraction analysis, highlights the importance of these techniques in confirming the molecular structure of complex organic compounds (Zhang et al., 2018). Such detailed structural analysis is crucial for the development of new synthetic intermediates and their application in drug synthesis.

Chemical Reactions and Properties

The reactivity of tert-butyl piperidine-1-carboxylate derivatives can be diverse, depending on the functional groups present on the piperidine ring. For example, the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine produced a compound with a 1-methyl-1H-pyrazol-5-yl substituent, demonstrating the compound's ability to engage in nucleophilic addition reactions (Richter et al., 2009). This example reflects the chemical versatility of tert-butyl piperidine derivatives, suggesting similar potential for tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate in synthetic applications.

Physical Properties Analysis

The physical properties of tert-butyl piperidine-1-carboxylate derivatives, such as solubility, melting point, and crystal structure, are critical for their application in synthetic chemistry. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, for instance, was reported to provide insights into the compound's solid-state characteristics (Mamat et al., 2012). Such information is indispensable for understanding the material's behavior in different chemical environments and for designing subsequent synthetic steps or formulations.

科学的研究の応用

Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound to tert-butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate, serves as a key intermediate in the synthesis of small molecule anticancer drugs. Its significance lies in targeting the PI3K/AKT/mTOR pathway, crucial for cell growth and survival, and overcoming resistance issues in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

Biological Compound Synthesis

In another study, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a variant of tert-butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate, was synthesized as an intermediate in various biologically active compounds, including crizotinib, highlighting its role in the development of diverse pharmacological agents (Kong et al., 2016).

Synthesis of Vandetanib Intermediate

Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, another derivative, is a key intermediate in the synthesis of Vandetanib, demonstrating the role of such compounds in creating targeted cancer therapies (Wang, Wang, Tang, & Xu, 2015).

Antibacterial and Anthelmintic Screening

The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized and screened for antibacterial and anthelmintic activities. Although it showed moderate anthelmintic activity, this indicates the potential of such compounds in the development of new treatments for infections and parasitic diseases (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Development of Novel Piperidine Derivatives

A study on the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone as a starting point showcases the versatility of tert-butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate related compounds in creating structurally diverse and potentially bioactive piperidine derivatives (Moskalenko & Boev, 2014).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

将来の方向性

Given the role of “tert-Butyl 4-(3-cyanobenzoylamino)piperidine-1-carboxylate” in the synthesis of fentanyl, future research and regulations may focus on controlling its availability to prevent the illicit manufacture of fentanyl . Additionally, understanding the synthesis pathways involving this compound could lead to the development of new therapeutic agents.

特性

IUPAC Name |

tert-butyl 4-[(3-cyanobenzoyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-9-7-15(8-10-21)20-16(22)14-6-4-5-13(11-14)12-19/h4-6,11,15H,7-10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSYKHKLFWCHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2483870.png)

![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2483876.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2483878.png)

![2-amino-4-(3,4-dichlorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2483880.png)

![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)